Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate
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Overview
Description
Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate typically involves the nitration of ethyl xanthene-9-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized xanthene derivatives.
Reduction: Ethyl 3-amino-9-oxo-9H-xanthene-1-carboxylate.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other xanthene derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular macromolecules, leading to various biological effects. The compound may also modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
- Ethyl xanthene-9-carboxylate
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- Ethyl 8-hydroxy-9-oxo-9H-xanthene-1-carboxylate
Comparison: Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized .
Properties
CAS No. |
92890-28-3 |
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Molecular Formula |
C16H11NO6 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
ethyl 3-nitro-9-oxoxanthene-1-carboxylate |
InChI |
InChI=1S/C16H11NO6/c1-2-22-16(19)11-7-9(17(20)21)8-13-14(11)15(18)10-5-3-4-6-12(10)23-13/h3-8H,2H2,1H3 |
InChI Key |
ZXJJOWVCWJHRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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